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Compound of Interest

Compound Name:
4-[(4-Methylphenyl)thio]-3-

nitrobenzaldehyde

Cat. No.: B1361804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde. The information

is intended for researchers, scientists, and professionals involved in drug discovery and

development.

Core Chemical Properties
4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is an aromatic compound characterized by a

benzaldehyde core substituted with a nitro group and a (4-methylphenyl)thio group. The

presence of these functional groups imparts specific reactivity and potential biological activity to

the molecule.

Property Value

Molecular Formula C₁₄H₁₁NO₃S

Molecular Weight 273.31 g/mol

CAS Number 270262-89-0

Appearance Expected to be a crystalline solid

Melting Point 138 °C
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Synthesis
The primary synthetic route to 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is through a

nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable

starting material, 4-chloro-3-nitrobenzaldehyde, with 4-methylthiophenol (also known as p-

thiocresol).

Experimental Protocol: Synthesis of 4-[(4-
Methylphenyl)thio]-3-nitrobenzaldehyde
This protocol describes a likely method for the synthesis of the title compound based on

established nucleophilic aromatic substitution reactions.

Materials:

4-Chloro-3-nitrobenzaldehyde

4-Methylthiophenol (p-thiocresol)

Potassium carbonate (K₂CO₃) or other suitable base

Dimethylformamide (DMF) or other polar aprotic solvent

Deionized water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel
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Rotary evaporator

Filtration apparatus

Procedure:

To a round-bottom flask, add 4-chloro-3-nitrobenzaldehyde (1 equivalent) and a polar aprotic

solvent such as DMF.

Add a suitable base, such as potassium carbonate (1.5 equivalents), to the mixture.

Add 4-methylthiophenol (1.1 equivalents) to the reaction mixture.

Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and pour it into ice-

water.

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Starting Materials

Reaction Workup & Purification

4-Chloro-3-nitrobenzaldehyde

Combine and Heat

4-Methylthiophenol

Base (e.g., K2CO3)

Solvent (e.g., DMF)

Quench with Water
After Reaction Completion

Extract with Ethyl Acetate Wash with Water & Brine Dry over Na2SO4 Concentrate Purify (Recrystallization/Chromatography) 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde
Yields

Click to download full resolution via product page

Synthesis Workflow for 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Spectroscopic Characterization (Predicted)
While specific experimental spectra for 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde are not

readily available in the public domain, the expected spectroscopic data can be predicted based

on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde (-CHO) 9.8 - 10.2 Singlet

Aromatic (Nitro- and Thio-

substituted ring)
7.5 - 8.5 Multiplets

Aromatic (p-tolyl ring) 7.0 - 7.5 Multiplets

Methyl (-CH₃) 2.3 - 2.5 Singlet

¹³C NMR Spectroscopy (Predicted):

Carbon Predicted Chemical Shift (δ, ppm)

Aldehyde (C=O) 188 - 192

Aromatic (C-NO₂) 145 - 150

Aromatic (C-S) 140 - 145

Aromatic (other) 120 - 140

Methyl (-CH₃) 20 - 22

FT-IR Spectroscopy (Predicted):

Functional Group Predicted Wavenumber (cm⁻¹)

C=O stretch (aldehyde) 1690 - 1710

N-O stretch (nitro, asymmetric) 1510 - 1550

N-O stretch (nitro, symmetric) 1340 - 1380

C-H stretch (aromatic) 3000 - 3100

C-S stretch 600 - 800

Chemical Reactivity
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The chemical reactivity of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is dictated by its

three primary functional groups: the aldehyde, the nitro group, and the thioether linkage.

Aldehyde Group: The aldehyde functionality is susceptible to a variety of reactions common

to this group, including:

Oxidation: Can be oxidized to the corresponding carboxylic acid.

Reduction: Can be reduced to the corresponding benzyl alcohol.

Condensation Reactions: Can undergo aldol-type and Knoevenagel condensations with

active methylene compounds.

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

Reductive Amination: Can react with amines in the presence of a reducing agent to form

secondary or tertiary amines.

Nitro Group: The electron-withdrawing nitro group activates the aromatic ring towards

nucleophilic aromatic substitution and can itself be a site of reaction:

Reduction: The nitro group can be reduced to an amino group, which is a key

transformation for the synthesis of various derivatives.

Thioether Linkage: The thioether group can be susceptible to oxidation to the corresponding

sulfoxide and sulfone, which can modulate the electronic properties and biological activity of

the molecule.
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Aldehyde Reactions Nitro Group Reactions Thioether Reactions

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Oxidation
(e.g., KMnO4)

Reduction
(e.g., NaBH4)

Condensation
(e.g., Aldol, Knoevenagel) Wittig Reaction Reduction

(e.g., Sn/HCl)
Oxidation

(e.g., H2O2)

Carboxylic Acid Derivative Benzyl Alcohol Derivative Alkene Derivative Amine Derivative Sulfoxide/Sulfone Derivative
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Potential Reactivity of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Potential Applications in Drug Development
While specific biological activities for 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde have not

been extensively reported, the structural motifs present suggest potential for various

therapeutic applications. Nitroaromatic compounds and thioethers are found in numerous

biologically active molecules. Derivatives of similar structures have been investigated for their

potential as:

Anticancer Agents: The nitroaromatic moiety is a feature in some anticancer drugs, and the

overall structure could serve as a scaffold for the development of new cytotoxic agents.

Antibacterial Agents: Thioether and nitro-containing compounds have been explored for their

antibacterial properties.

Enzyme Inhibitors: The molecule could be a starting point for the design of inhibitors for

various enzymes, where the functional groups can interact with active sites.

Further research is required to fully elucidate the biological profile and therapeutic potential of

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde and its derivatives.
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[https://www.benchchem.com/product/b1361804#4-4-methylphenyl-thio-3-
nitrobenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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